molecular formula C13H20F3N3O8 B1148893 Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt CAS No. 1216563-33-5

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt

Cat. No.: B1148893
CAS No.: 1216563-33-5
M. Wt: 403.31
InChI Key:
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Description

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a compound with the molecular formula C13H20F3N3O8 and a molecular weight of 403.31 g/mol . This compound is primarily used in organic synthesis and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves the reaction of aminomalonic acid with 4-aminobutyric acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO), methanol, or water . The exact reaction conditions, including temperature and pH, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It is utilized in proteomics research to study protein structures and functions.

    Industry: Used in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    Aminomalonic Acid: A precursor in the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.

    4-Aminobutyric Acid: Another precursor used in the synthesis.

    Trifluoroacetic Acid: Used in the formation of the trifluoroacetic acid salt.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXCDVGAPVHFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675584
Record name 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216563-33-5
Record name 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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